

# Technical Master Guide: (S)-Methyl Morpholine-3-Carboxylate Hydrobromide

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## Compound of Interest

**Compound Name:** (S)-Methyl morpholine-3-carboxylate hydrobromide

**CAS No.:** 1041173-28-7

**Cat. No.:** B1401606

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## Executive Summary

**(S)-Methyl morpholine-3-carboxylate hydrobromide** (CAS: 1041173-28-7) represents a critical chiral building block in modern medicinal chemistry, specifically within the "escape from flatland" paradigm. Unlike traditional planar aromatic scaffolds, this 3-substituted morpholine offers a defined three-dimensional vector, enhancing solubility and metabolic stability while providing a rigid handle for peptidomimetic design.

This guide serves as a definitive technical resource for the synthesis, handling, and application of this moiety. It moves beyond basic catalog data to address the mechanistic nuances of its preparation from the chiral pool and its strategic deployment in Structure-Activity Relationship (SAR) campaigns.

## Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The hydrobromide salt is the preferred solid form for storage and handling due to its superior crystallinity and reduced hygroscopicity compared to the hydrochloride or free base counterparts.

Property	Specification
IUPAC Name	Methyl (3S)-morpholine-3-carboxylate hydrobromide
CAS Number	1041173-28-7 (HBr salt); 741288-31-3 (Free base)
Molecular Formula	$C_6H_{11}NO_3$ [1][2][3][4][5] · HBr
Molecular Weight	226.07 g/mol
Chirality	(S)-Enantiomer (derived from L-Serine)
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, methanol, DMSO; limited solubility in DCM
pKa (Conj. Acid)	~7.0–7.5 (Morpholine ring nitrogen)
Hygroscopicity	Low (HBr) vs. High (HCl)

## Part 2: Strategic Synthesis & Mechanistic Insight

### The Chiral Pool Advantage

While asymmetric hydrogenation of pyrazines is possible, the industrial "Gold Standard" route utilizes L-Serine as a chiral pool precursor. This approach guarantees high enantiomeric excess (>99% ee) without expensive chiral catalysts.

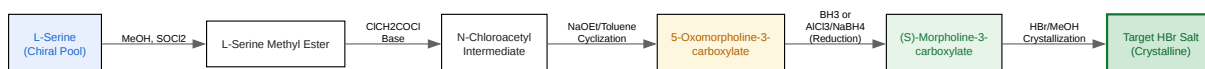
### Critical Control Points (Expertise & Experience)

- **Racemization Risk:** The C3 proton is alpha to both an ester and an amine (after deprotection). Basic conditions during workup or coupling can lead to rapid epimerization. The HBr salt locks the amine, preventing self-catalyzed racemization.

- **Reduction Selectivity:** The transformation of the 5-oxomorpholine intermediate to the morpholine requires powerful reduction (often Borane or  $\text{AlCl}_3/\text{NaBH}_4$ ). Incomplete reduction yields the hemiaminal, while over-reduction can ring-open the morpholine.
- **Salt Selection:** The hydrobromide is specifically chosen because the hydrochloride salt of this specific ester is often an amorphous, hygroscopic gum. The HBr anion facilitates tighter crystal lattice packing.

## Synthesis Workflow Visualization

The following diagram outlines the industrial synthesis pathway from L-Serine, highlighting the critical cyclization and reduction steps.



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Caption: Industrial synthesis route from L-Serine. The 5-oxomorpholine reduction is the rate-limiting step requiring strict temperature control.

## Part 3: Applications in Drug Discovery[8] Peptidomimetics (Proline Surrogate)

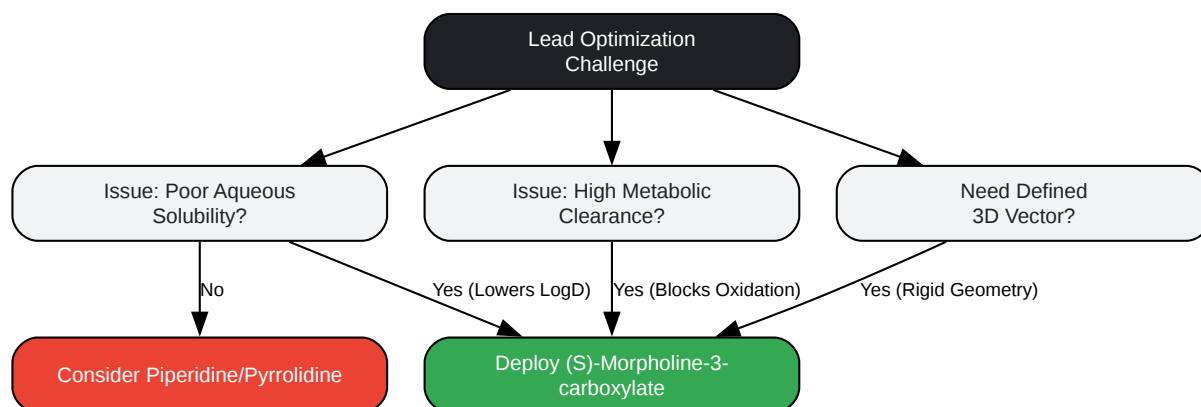
(S)-Methyl morpholine-3-carboxylate acts as a constrained amino acid. It mimics the turn-inducing properties of proline but introduces a hydrogen-bond acceptor (the ether oxygen) into the backbone, potentially improving potency against kinases or proteases.

## Physicochemical Modulation

Incorporating this scaffold into a drug candidate often resolves "brick dust" solubility issues.

- **Lipophilicity (LogD):** Lowers LogD compared to cyclohexyl or phenyl analogs.
- **Metabolic Stability:** The ether oxygen deactivates the ring toward oxidative metabolism (CYP450) compared to piperidines.

## Decision Matrix: When to Use This Scaffold?



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Caption: Strategic decision tree for selecting morpholine-3-carboxylate during lead optimization.

## Part 4: Experimental Protocol

Standard Operating Procedure for the coupling of (S)-Methyl morpholine-3-carboxylate HBr.

Context: This protocol describes the release of the free base in situ for peptide coupling.

Reagents:

- (S)-Methyl morpholine-3-carboxylate HBr (1.0 eq)
- Carboxylic Acid Partner (1.0 eq)
- HATU (1.1 eq)
- DIPEA (3.0 eq)
- DMF (Anhydrous)

Methodology:

- Free Base Release: Suspend the HBr salt in DMF (0.1 M). Cool to 0°C. Add 1.0 eq of DIPEA. Note: Do not store the free base; it is prone to dimerization or racemization over time.
- Activation: In a separate vessel, dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 eq DIPEA. Stir for 5 minutes.
- Coupling: Transfer the activated acid solution to the morpholine suspension. Add the remaining DIPEA (1.0 eq).
- Reaction: Allow to warm to Room Temperature. Monitor by LCMS.
- Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO<sub>3</sub> and Brine.
- Validation: Check optical rotation or use Chiral HPLC to confirm no racemization occurred at the C3 center.

## References

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